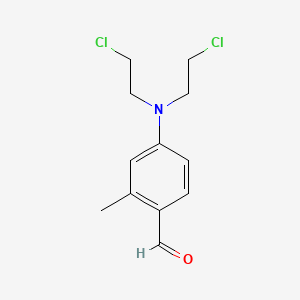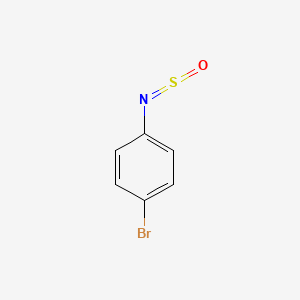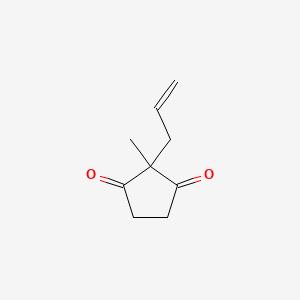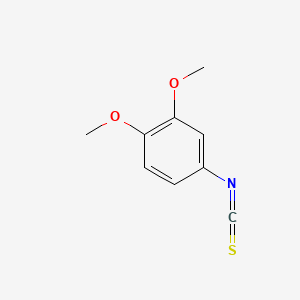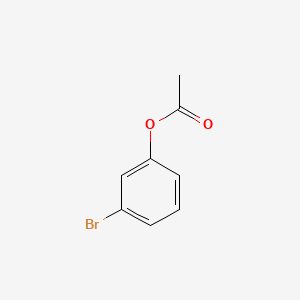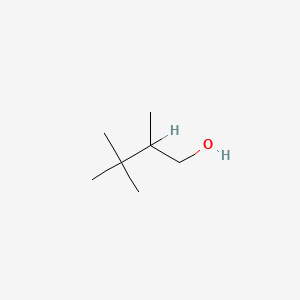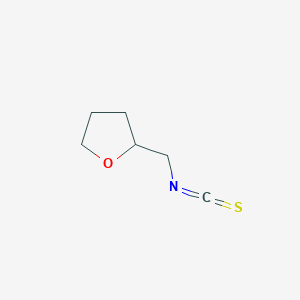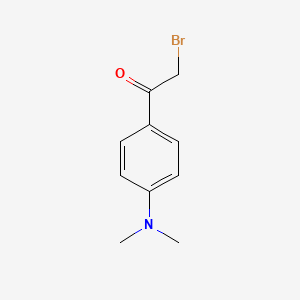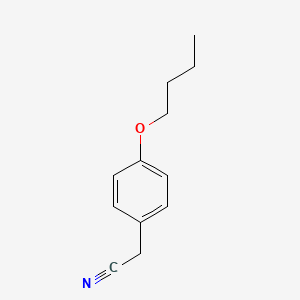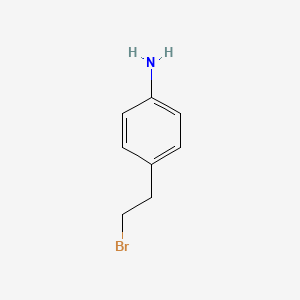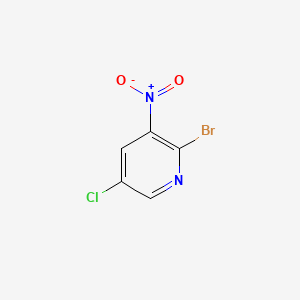
2-Bromo-5-chloro-3-nitropyridine
概要
説明
Synthesis Analysis
The synthesis of halogenated nitropyridines, including "2-Bromo-5-chloro-3-nitropyridine," often involves halogen dance reactions, which allow for the introduction of multiple halogens into the pyridine ring. A notable synthesis approach is the transformation from corresponding amines via hydrogen peroxide oxidation, demonstrating a transition to more complex halogenated pyridines under controlled conditions for scalability and reproducibility (Agosti et al., 2017).
Molecular Structure Analysis
The molecular structure and vibrational characteristics of related compounds, such as "2-Amino-3-bromo-5-nitropyridine," have been explored through experimental and theoretical methods, including Density Functional Theory (DFT) calculations. These studies reveal insights into the equilibrium geometry, electronic characteristics, and vibrational frequencies, providing a basis for understanding the structural dynamics of "2-Bromo-5-chloro-3-nitropyridine" (Christina Susan Abraham et al., 2017).
Chemical Reactions and Properties
Research on halogenated nitropyridines demonstrates their reactivity and versatility in organic synthesis. For instance, the reactivity of "2-Chloro-5-bromopyridine" with various organometallic reagents highlights the potential for creating diverse pyridine-based libraries and synthons, which can be extrapolated to the chemical behavior of "2-Bromo-5-chloro-3-nitropyridine" (Pierrat et al., 2005).
Physical Properties Analysis
The synthesis and structural analysis of related compounds provide insights into the physical properties of "2-Bromo-5-chloro-3-nitropyridine." For example, studies on "5-Bromo-2-chloro-4-fluoro-3-iodopyridine" discuss the potential of such compounds as building blocks in medicinal chemistry, indicating the significance of their physical characteristics in research and development applications (Wu et al., 2022).
Chemical Properties Analysis
The chemical properties of "2-Bromo-5-chloro-3-nitropyridine" can be inferred from the detailed vibrational, electronic, NBO, and NMR analyses of similar compounds. These studies offer comprehensive insights into the charge distribution, electronic exchange interactions, and reactivity, enhancing our understanding of the chemical behavior and potential applications of such halogenated nitropyridines (G. Velraj et al., 2015).
科学的研究の応用
Computational Analysis and Molecular Docking
Computational Insights : 5-Bromo-3-nitropyridine-2-carbonitrile, a related compound to 2-Bromo-5-chloro-3-nitropyridine, has been studied using computational methods. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations provide insights into the molecular structure, energy, and electronic properties. These methods are valuable for understanding the molecular characteristics and potential applications of similar nitropyridine compounds (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Molecular Docking : The aforementioned study also includes molecular docking to explore interactions with target proteins. This approach is essential for evaluating the biological significance and potential pharmaceutical applications of nitropyridine derivatives, including 2-Bromo-5-chloro-3-nitropyridine (Arulaabaranam et al., 2021).
Photophysical and Optical Properties
- Optical Analysis : Research on 5-Bromo-2-nitropyridine, closely related to 2-Bromo-5-chloro-3-nitropyridine, includes investigating its structural, electronic, vibrational, and optical properties. The study of these properties, particularly the analysis of UV-visible spectra, helps in understanding the photophysical behavior of nitropyridines, which could be crucial for their applications in materials science and photonics (Gündüz & Kurban, 2018).
Chemical Synthesis and Large-Scale Production
- Synthesis Processes : The synthesis of 5-Bromo-2-nitropyridine, via hydrogen peroxide oxidation, demonstrates the feasibility of large-scale production of nitropyridine derivatives. This process development is significant for the industrial production of chemicals related to 2-Bromo-5-chloro-3-nitropyridine (Agosti et al., 2017).
Molecular Structure and Spectroscopy
- Structural Analysis : Studies on derivatives of nitropyridines, such as 5-Bromo-2-nitropyridine and 3-Bromo-2,6-dimethyl-4-nitropyridine N-oxide, provide insights into their crystal structure and vibrational spectra. These findings contribute to a deeper understanding of the molecular structure of similar compounds like 2-Bromo-5-chloro-3-nitropyridine, which is crucial for their potential applications in various scientific fields (Hanuza et al., 1997; Hanuza et al., 2002).
NMR Studies
- NMR Characterization : Proton magnetic resonance studies of substituted pyridines, including those with bromo and nitro groups, provide valuable information about chemical shifts and coupling constants. This data is essential for characterizing the electronic environment in molecules similar to 2-Bromo-5-chloro-3-nitropyridine (Gerig & Reinheimer, 1969).
Safety And Hazards
特性
IUPAC Name |
2-bromo-5-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMIDVIAQMFGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299773 | |
| Record name | 2-Bromo-5-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-nitropyridine | |
CAS RN |
75806-86-9 | |
| Record name | 75806-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-chloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
